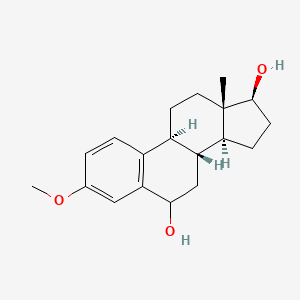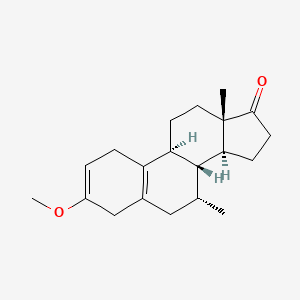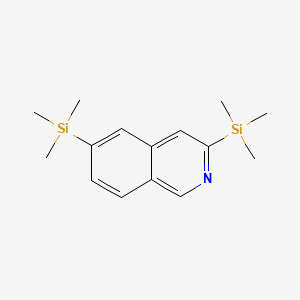![molecular formula C57H104O9 B585781 Tri[(16-hidroxi)oleoil]glicerol CAS No. 1346606-52-7](/img/new.no-structure.jpg)
Tri[(16-hidroxi)oleoil]glicerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri[(16-hydroxy)oleoyl]glycerol is a naturally occurring lipid molecule found in marine organisms such as fish, krill, and squid. It is an isomeric analogue of ricinolein, the main constituent of castor oil, and is the triglyceride of ricinoleic acid . This compound has gained significant attention due to its potential therapeutic and industrial applications.
Aplicaciones Científicas De Investigación
Tri[(16-hydroxy)oleoyl]glycerol has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of lipid structures and properties.
Biology: Investigated for its role in cellular processes and as a component of cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mecanismo De Acción
Target of Action
Tri[(16-hydroxy)oleoyl]glycerol, also known as a triacylglycerol, primarily targets the lipid metabolism in the body . The position of fatty acids in the triacylglycerol (TAG) molecule determines the physical properties of the fat, which affects its absorption, metabolism, and distribution into tissues .
Mode of Action
It is known that the structure of triacylglycerols can be manipulated by the process of interesterification, which can change the physical characteristics of a fat without the generation of trans-fatty acids .
Biochemical Pathways
Tri[(16-hydroxy)oleoyl]glycerol is involved in the metabolism of triacylglycerols . When a chylomicron encounters the enzyme lipoprotein lipase, triacylglycerols are broken down by hydrolysis into fatty acids and glycerol . These breakdown products then pass through capillary walls to be used for energy by cells or stored in adipose tissue as fat .
Pharmacokinetics
It is known that the physical properties of a fat, determined by the position of fatty acids in the tag molecule, affect its absorption and metabolism .
Result of Action
The action of Tri[(16-hydroxy)oleoyl]glycerol results in the breakdown of triacylglycerols into fatty acids and glycerol . These breakdown products can be used for energy by cells or stored in adipose tissue as fat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds in the fatty acid chains.
Industrial Production Methods
Industrial production of Tri[(16-hydroxy)oleoyl]glycerol involves the extraction of the compound from natural sources such as marine organisms. The extraction process includes steps like solvent extraction, purification, and concentration. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated triglycerides.
Substitution: Formation of various substituted triglycerides depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Ricinolein: The main constituent of castor oil, similar in structure but with different fatty acid chains.
Triolein: A triglyceride composed of oleic acid, lacking the hydroxyl group present in Tri[(16-hydroxy)oleoyl]glycerol.
Trilinolein: A triglyceride composed of linoleic acid, differing in the degree of unsaturation.
Uniqueness
Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of the hydroxyl group on the fatty acid chain, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
1346606-52-7 |
|---|---|
Fórmula molecular |
C57H104O9 |
Peso molecular |
933.45 |
Nombre IUPAC |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
Clave InChI |
AHVSXRZCBLACAT-ZLUULJOASA-N |
SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


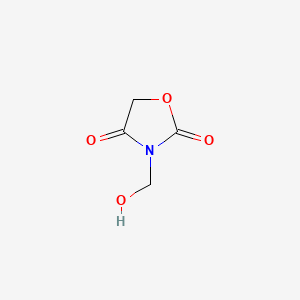
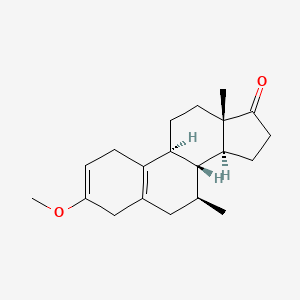
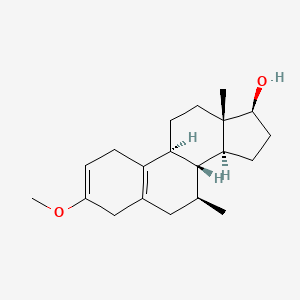
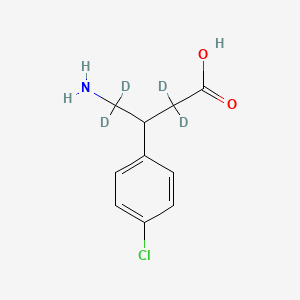
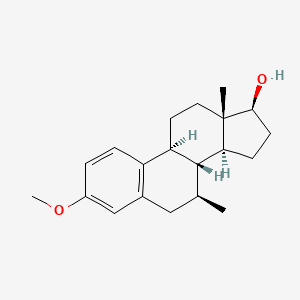

![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)
